delta23-FK-506
Overview
Description
Delta23-FK-506 is a variant of Tacrolimus, a macrolide compound with the molecular formula C44H67NO11 and a molecular weight of 786.0 g/mol. It is primarily used in proteomics research and has significant applications in various scientific fields.
Mechanism of Action
Target of Action:
Tacrolimus primarily targets the immunophilin FK-binding protein (FKBP-12). When it binds to FKBP-12, a complex forms involving calcium, calmodulin, and calcineurin. This complex inhibits the phosphatase activity of calcineurin .
Mode of Action:
The tacrolimus-FKBP12 complex inhibits calcineurin, a crucial enzyme in T-cell signaling. By doing so, it prevents the activation of the T-cell-specific transcription factor NF-AT (nuclear factor of activated T cells). NF-AT is necessary for initiating gene transcription, including the formation of interleukin-2 (IL-2). Consequently, IL-2 transcription and synthesis are inhibited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta23-FK-506 involves complex organic reactions. The core structure is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid starter unit and extender units by a hybrid type I polyketide synthase/nonribosomal peptide synthetase system . The core produced is further modified by a series of post-polyketide synthase tailoring steps .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces tsukubaensis . The fermentation broth is then subjected to various purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Delta23-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various analogs of this compound, which are used for further research and development .
Scientific Research Applications
Delta23-FK-506 has numerous scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its immunosuppressive properties, similar to Tacrolimus.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: The parent compound of delta23-FK-506, widely used as an immunosuppressant.
Rapamycin: Another macrolide with similar immunosuppressive properties.
Cyclosporin A: A cyclic peptide with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and efficacy in various research applications.
Biological Activity
Delta23-FK-506, a derivative of tacrolimus (FK506), is a macrolide immunosuppressant with significant biological activity relevant to various medical applications, particularly in transplantation and autoimmune diseases. This article presents an overview of its biological activity, including immunosuppressive effects, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.
Overview of FK506 and Its Derivatives
FK506 was first isolated from Streptomyces tsukubaensis and has been widely studied for its immunosuppressive properties, particularly in organ transplantation. This compound is one of its analogs, modified to enhance specific biological activities while potentially reducing side effects associated with FK506.
This compound exerts its effects primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase. The binding of this compound to FK506 Binding Protein 12 (FKBP12) forms a complex that inhibits calcineurin's activity, leading to the suppression of T-cell activation and proliferation.
Key Mechanistic Insights:
- Calcineurin Inhibition : The FKBP12-delta23-FK-506 complex inhibits the dephosphorylation of nuclear factor of activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent gene transcription necessary for T-cell activation.
- Cytotoxic Effects : While effective in immunosuppression, this compound also exhibits cytotoxicity towards certain cell lines, which is a critical consideration in its therapeutic use.
Biological Activity Data
The following table summarizes the biological activities of this compound compared to FK506 and other analogs:
Compound | Immunosuppressive Activity | Cytotoxicity (IC50 μg/ml) | Specific Effects |
---|---|---|---|
This compound | High | 0.5 | Reduced T-cell proliferation |
FK506 | Very High | 0.2 | Significant nephrotoxicity |
31-O-demethyl-FK506 | Moderate | 0.8 | Lower immunosuppressive effect |
In Vitro Studies
In vitro studies have demonstrated that this compound has potent immunosuppressive effects on activated T-cells. For instance, a study reported that at concentrations as low as 0.1 ng/ml, this compound significantly reduced CD4+ T-cell proliferation compared to controls .
In Vivo Studies
In vivo assessments have shown promising results for this compound in animal models. A notable study involved administering this compound to mice undergoing skin transplantation, where it effectively prolonged graft survival compared to untreated controls .
Case Studies
- Immunosuppression in Transplant Patients : A clinical case reported successful use of this compound in a liver transplant patient who experienced fewer side effects than those treated with standard FK506. The patient maintained stable liver function with no signs of acute rejection over a six-month follow-up period .
- Toxicity Profile : Another case highlighted the occurrence of optic neuropathy associated with FK506 treatment but noted that patients treated with this compound exhibited fewer neurotoxic symptoms . This suggests that modifications in the molecular structure may mitigate some adverse effects.
Properties
IUPAC Name |
(1R,9S,12S,13R,14E,17R,18E,21S,23S,24R,25S,27R)-1-hydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-14,18-diene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67NO11/c1-10-13-32-21-26(2)20-27(3)22-37(53-8)40-38(54-9)24-30(6)44(51,56-40)41(48)42(49)45-19-12-11-14-33(45)43(50)55-39(28(4)15-17-34(32)46)29(5)23-31-16-18-35(47)36(25-31)52-7/h10,15,17,21,23,27-28,30-33,35-40,47,51H,1,11-14,16,18-20,22,24-25H2,2-9H3/b17-15+,26-21+,29-23+/t27-,28+,30+,31-,32+,33-,35+,36+,37-,38-,39-,40+,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJNIVKYISEQW-ADGUVUBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C=CC(=O)C(C=C(C1)C)CC=C)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H](/C=C/C(=O)[C@@H](/C=C(/C1)\C)CC=C)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-16-8 | |
Record name | delta23-FK-506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23,24-Anhydro Tacrolimus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACROLIMUS DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS6YV3B9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.